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Abstract
This document provides detailed application notes and protocols for the purification of proteins

labeled with Atto 390, a hydrophilic, coumarin-based fluorescent dye. Proper purification is

critical to remove unconjugated free dye, which can interfere with downstream applications and

lead to inaccurate quantification. This guide covers the labeling reaction, purification

methodologies including Size Exclusion Chromatography (SEC) and Ion Exchange

Chromatography (IEX), and methods for characterizing the final conjugate.

Introduction to Atto 390 Labeling
Atto 390 is a fluorescent label characterized by a high fluorescence quantum yield, a large

Stokes shift, and good photostability.[1][2][3] It is commonly used for labeling proteins, DNA,

and other biomolecules for application in fluorescence microscopy, single-molecule detection,

and other life science research.[1][4] The most prevalent method for protein labeling utilizes an

N-hydroxysuccinimide (NHS) ester of Atto 390, which forms a stable, covalent amide bond with

primary amine groups (e.g., the ε-amino group of lysine residues) on the protein surface.

Following the conjugation reaction, the mixture contains the desired labeled protein, unlabeled

protein, and excess unreacted or hydrolyzed dye. The removal of this free dye is essential for

the reliability of subsequent experiments.
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Quantitative Data & Dye Characteristics
Accurate characterization of the labeled protein requires knowledge of the dye's specific

properties.

Table 1: Physicochemical Properties of Atto 390

Property Value Notes

Molecular Weight (NHS-
Ester)

440 g/mol
The reactive form for
amine labeling.

Absorption Maximum (λabs) 390 nm In aqueous solution.

Emission Maximum (λfl) 476 nm In aqueous solution.

Molar Absorptivity (εmax) 2.4 x 104 M-1cm-1 At 390 nm.

Fluorescence Quantum Yield

(ηfl)
90% High brightness.

| Correction Factor (CF280) | 0.09 | A280 of dye / Amax of dye. Used to correct protein

concentration. |

Purification Strategies
The optimal purification strategy depends on the specific protein, the scale of the preparation,

and the required final purity. The most common method is Size Exclusion Chromatography

(SEC), which separates molecules based on size. For higher resolution, Ion Exchange (IEX) or

Hydrophobic Interaction Chromatography (HIC) can be employed.

Table 2: Comparison of Recommended Purification Methods
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Method Principle Advantages Disadvantages

Size Exclusion

Chromatography

(SEC)

Separates
molecules based
on hydrodynamic
radius (size).
Larger molecules
(protein) elute
before smaller
molecules (free
dye).

Reliable, gentle on
proteins, can be
used for buffer
exchange. Most
common method
for dye removal.

Can lead to sample
dilution. Resolution
may be insufficient
to separate labeled
from unlabeled
protein.

Ion Exchange

Chromatography (IEX)

Separates molecules

based on net surface

charge.

High resolving power,

can separate proteins

with different degrees

of labeling (DOL), high

binding capacity.

Requires optimization

of pH and salt

conditions. Protein

must be stable over a

range of pH and ionic

strengths.

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on

hydrophobicity. | Gentle, maintains protein structure and activity. Can be used after IEX as

proteins are already in high salt. | Requires high salt concentrations which may cause

precipitation for some proteins. |

Experimental Workflow and Protocols
The overall process involves preparing the protein and dye, performing the conjugation

reaction, purifying the conjugate, and finally, characterizing the product.
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1. Prepare Protein Solution
(Amine-free buffer, pH 8.3)
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4. Separation of Conjugate
(e.g., Size Exclusion Chromatography)

5. Characterization
(DOL Calculation, SDS-PAGE)
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Figure 1. Overall experimental workflow for protein labeling and purification.

Protocol 1: Labeling of Proteins with Atto 390 NHS-Ester
This protocol is adapted for labeling with Atto 390 NHS-ester, which targets primary amines.

Materials:

Protein of interest (2-5 mg/mL)

Atto 390 NHS-Ester (e.g., Sigma-Aldrich)

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Alternatively, PBS can be used with the

pH adjusted to 8.3.
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Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Quenching solution (optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.

Procedure:

Protein Preparation:

Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-5 mg/mL.

Ensure the buffer is free of primary amines (e.g., Tris, glycine) or ammonium salts, as

these will compete with the labeling reaction.

Dye Preparation:

Immediately before use, prepare a stock solution of Atto 390 NHS-ester by dissolving it in

anhydrous DMSO or DMF to a concentration of 2 mg/mL. Protect from light.

Conjugation Reaction:

While gently stirring, add a 2 to 15-fold molar excess of the reactive dye solution to the

protein solution. The optimal ratio depends on the protein and must be determined

empirically. A 4:1 to 10:1 molar excess is a common starting point for antibodies.

Incubate the reaction at room temperature for 30-60 minutes with continuous stirring.

Protect the reaction from light.

Reaction Quenching (Optional):

The reaction can be stopped by adding a quenching solution to a final concentration of 50-

100 mM. This will react with any remaining NHS-ester. Incubate for 30 minutes. This step

is often omitted if the sample proceeds immediately to purification.

Protocol 2: Purification by Size Exclusion
Chromatography (SEC)
SEC separates the larger protein-dye conjugate from the smaller, unreacted dye molecules.
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Materials:

SEC column (e.g., Sephadex G-25, Bio-Gel P-10).

Elution Buffer: A suitable buffer for protein stability, such as Phosphate-Buffered Saline

(PBS), pH 7.4.

Procedure:

Column Equilibration:

Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer.

Sample Application:

Apply the entire reaction mixture from Protocol 1 to the top of the equilibrated column.

Elution and Fraction Collection:

Begin eluting the sample with the Elution Buffer.

The labeled protein will typically appear as the first colored band to elute from the column.

The smaller, free dye will elute later as a second, slower-moving band.

Collect fractions and monitor the absorbance at 280 nm (for protein) and 390 nm (for Atto

390 dye).

Pooling:

Pool the fractions containing the purified protein-dye conjugate (i.e., the fractions from the

first peak that absorb at both 280 nm and 390 nm).

Protocol 3: High-Resolution Purification by Ion
Exchange Chromatography (IEX)
IEX can be used as a polishing step to separate protein populations with different degrees of

labeling. Since Atto 390 carries a net charge, labeling will alter the protein's isoelectric point

(pI).
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Figure 2. Principle of anion exchange chromatography for protein purification.

Procedure (Anion Exchange Example):

Buffer Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12055625?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris, pH 8.0. The pH

should be chosen so that the target protein is negatively charged and binds to the anion

exchange resin.

Elution Buffer (Buffer B): Buffer A + high salt concentration, e.g., 1 M NaCl.

Column Equilibration:

Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.

Sample Preparation & Loading:

Ensure the labeled protein sample is in the Binding Buffer (this may require buffer

exchange via dialysis or a desalting column).

Load the sample onto the column. Unbound and positively charged proteins will flow

through.

Wash:

Wash the column with several volumes of Binding Buffer to remove any nonspecifically

bound molecules.

Elution:

Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-

100% Buffer B over 20 column volumes).

Proteins will elute based on the strength of their negative charge. Collect fractions

throughout the gradient.

Analysis:

Analyze fractions by absorbance (280 nm and 390 nm) and SDS-PAGE to identify those

containing the purified, labeled protein.

Protocol 4: Characterization of Atto 390 Labeled Protein

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A. Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined

spectrophotometrically.

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 390 nm

(A390).

Calculate the protein concentration using the following formula, which corrects for the dye's

absorbance at 280 nm:

Protein Conc. (M) = [A280 - (A390 × CF280)] / εprotein

Where:

CF280 = 0.09 for Atto 390

εprotein = Molar extinction coefficient of the protein at 280 nm (M-1cm-1).

Calculate the DOL using the following formula:

DOL = A390 / (εdye × Protein Conc. (M))

Where:

εdye = 24,000 M-1cm-1 for Atto 390

B. Purity Assessment

SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. Visualize the gel under UV

light to confirm that the fluorescence co-localizes with the protein band. Subsequently, stain

the gel with Coomassie Blue or a similar stain to visualize all proteins and confirm the

absence of major contaminants.

Troubleshooting
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Table 3: Common Issues and Solutions in Labeling and Purification

Problem Potential Cause Suggested Solution

Low Labeling Efficiency (Low

DOL)

- Protein concentration is
too low.- Incorrect buffer
pH or presence of
competing amines (Tris,
glycine).- Insufficient
molar excess of dye.-
Hydrolyzed/inactive dye.

- Concentrate protein to >2
mg/mL.- Ensure labeling
buffer is pH 8.0-9.0 and
amine-free.- Increase the
dye-to-protein molar ratio
in the reaction.- Prepare
fresh dye stock solution in
anhydrous solvent
immediately before use.

Protein Precipitation

during/after Labeling

- Over-labeling can alter

protein pI and solubility.- High

concentration of organic

solvent (DMSO/DMF) from dye

addition.

- Reduce the molar excess of

dye used in the reaction.-

Keep the volume of added dye

solution to <10% of the total

reaction volume.

Incomplete Removal of Free

Dye

- Insufficient column length or

resolution for SEC.- Column

overloading.

- Use a longer SEC column or

a resin with a more appropriate

fractionation range.- Reduce

the sample volume applied to

the column (typically <5% of

the column volume).- Consider

a secondary purification step

like dialysis or IEX.

| Labeled Protein Appears Aggregated (elutes in void volume of SEC) | - Protein is inherently

unstable under labeling conditions.- Over-labeling has induced aggregation. | - Optimize buffer

conditions (pH, salt).- Reduce the molar excess of dye and/or reaction time.- Perform SEC to

isolate the monomeric, correctly folded protein population. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12055625?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. sigmaaldrich.com [sigmaaldrich.com]

2. ATTO-TEC GmbH [atto-tec.com]

3. Atto 390/ATTO 390 FluoroFinder [app.fluorofinder.com]

4. atto-tec.com [atto-tec.com]

To cite this document: BenchChem. [Application Note: Purification of Atto 390 Labeled
Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12055625#purification-of-atto-390-labeled-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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